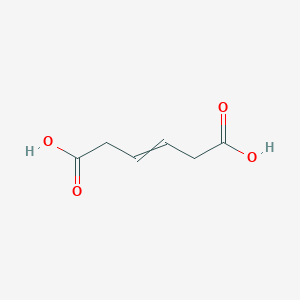

trans-2-Butene-1,4-dicarboxylic acid

描述

Contextual Significance in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, trans-2-Butene-1,4-dicarboxylic acid is a valuable intermediate and starting material. One of its notable applications is in the synthesis of adipic acid, a crucial precursor in the production of nylon. chemdad.comchemicalbook.com The conversion of this unsaturated dicarboxylic acid to the saturated adipic acid can be achieved through catalytic hydrogenation, a fundamental reaction in organic synthesis.

Furthermore, methods have been developed for its synthesis, including the electrolytic reduction of various stereoisomers of muconic acid. This process allows for the production of this compound or its esters with high selectivity and yield, starting from biochemically accessible materials like cis,cis-muconic acid. google.com

Importance in Materials Science and Polymer Chemistry

The importance of this compound is particularly pronounced in materials science, where it serves as a monomer for the creation of advanced polymers. Its rigid trans structure and bifunctional nature make it an excellent candidate for producing biobased unsaturated polyesters.

Researchers have successfully synthesized a series of high molecular weight unsaturated polyesters by reacting trans-2-butene-1,4-diol (a related monomer) with various dicarboxylic acids, demonstrating the utility of the trans-butene backbone in creating polymers with superior thermomechanical properties. bohrium.comresearchgate.net These polyesters exhibit satisfactory crystalline properties and tensile strength that is comparable or even superior to many industrial aliphatic polyesters, positioning them as promising sustainable alternatives to petroleum-based plastics. bohrium.comresearchgate.net The synthesis of copolyesters, such as poly(butylene succinate-co-trans-butene succinate) (PBStBS), has also been explored, yielding random copolyesters with high molecular weights and excellent mechanical properties suitable for a wide range of applications, including packaging. acs.org

The dicarboxylic acid functionality also allows this compound to act as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity, making them suitable for applications in gas storage, separation, and catalysis. youtube.comchalcogen.ro The specific geometry and length of the this compound linker can be used to control the structure and properties of the resulting MOF.

Stereochemical Considerations within Butene-1,4-dicarboxylic Acid Isomers

To understand the significance of the "trans" configuration, it is instructive to consider the stereoisomers of a related, shorter compound: but-2-ene-1,4-dioic acid. This molecule exists as two geometric isomers: cis-but-2-ene-1,4-dioic acid (maleic acid) and trans-but-2-ene-1,4-dioic acid (fumaric acid). differencebetween.com These isomers have the same molecular formula (C4H4O4) and connectivity but differ in the spatial arrangement of their atoms around the carbon-carbon double bond. dynamicscience.com.au

The properties of these isomers differ dramatically due to their stereochemistry:

cis-isomer (Maleic Acid) : The two carboxylic acid groups are on the same side of the double bond. doubtnut.com This proximity allows for strong intramolecular hydrogen bonding (within the same molecule). This internal bonding reduces the intermolecular forces between molecules, resulting in a significantly lower melting point (135 °C) and higher water solubility compared to the trans-isomer. quora.com

trans-isomer (Fumaric Acid) : The carboxylic acid groups are on opposite sides of the double bond. doubtnut.com This arrangement prevents intramolecular hydrogen bonding. Instead, strong intermolecular hydrogen bonds form between different molecules, creating a more stable, tightly packed crystal lattice. pbworks.com This results in a much higher melting point (287 °C) and lower water solubility. quora.com

The principles distinguishing maleic and fumaric acid also apply to this compound. Its trans configuration dictates that the two carboxylic acid groups are positioned far from each other, favoring strong intermolecular hydrogen bonding. This contributes to its solid state at room temperature and its relatively high melting point, making it a stable and reliable component for polymerization and materials synthesis.

| Isomer Comparison | Maleic Acid (cis-isomer) | Fumaric Acid (trans-isomer) |

| Structure | Carboxylic groups on the same side | Carboxylic groups on opposite sides |

| Hydrogen Bonding | Intramolecular | Intermolecular |

| Melting Point | 135 °C | 287 °C |

| Water Solubility | 479 g/L | 4.9 g/L |

| Thermodynamic Stability | Less stable | More stable |

This fundamental difference in stereochemistry is a critical factor for chemists to consider when designing molecules and materials for specific applications, as it profoundly influences the physical properties and molecular interactions of the final product.

Structure

2D Structure

属性

IUPAC Name |

hex-3-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGNXQAFNHCBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4436-74-2 | |

| Record name | 3-Hexenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4436-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Trans 2 Butene 1,4 Dicarboxylic Acid

Electrochemical Synthesis Pathways

Electrocatalysis is emerging as a powerful and sustainable alternative to conventional catalysis for converting bio-derived platform chemicals. nih.gov The electrochemical synthesis of trans-2-Butene-1,4-dicarboxylic acid, often referred to as trans-3-hexenedioic acid in literature, leverages renewable electricity to drive highly selective reductions, particularly from muconic acid, a readily available fermentation product. nih.govchemicalbook.comguidechem.com

Electrolytic Reduction of Muconic Acid and its Esters

The electrochemical hydrogenation (ECH) of muconic acid isomers, primarily biologically produced cis,cis-muconic acid, serves as a principal route to this compound. dokumen.pub This process involves the reduction of one of the two double bonds in the muconic acid backbone. Researchers have demonstrated this conversion using various metal cathodes, with lead (Pb) and palladium (Pd) showing notable efficacy. nih.govchemicalbook.com

In a typical setup, the electrochemical studies are performed in a single-compartment, three-electrode glass cell. nih.gov For instance, using a lead rod as the working electrode, a platinum counter electrode, and a Ag/AgCl reference electrode, cis,trans-muconic acid dissolved in a sulfuric acid electrolyte can be efficiently converted. nih.gov The process has been shown to yield trans-3-hexenedioic acid with 94% yield and 100% faradaic efficiency. nih.gov The reaction can be cascaded directly in fermentation broth, combining biological and electrochemical steps in one pot and thereby reducing separation costs. nih.govnih.gov

| Catalyst (Working Electrode) | Starting Material | Primary Product | Reported Yield / Selectivity | Electrolyte / Conditions |

|---|---|---|---|---|

| Lead (Pb) | cis,trans-Muconic acid | trans-3-Hexenedioic acid | Not specified | 0.01 M Sulfuric Acid |

| Various (Pb, Cd, Cu, Fe, Ni, Zn) | cis,cis-Muconic acid (in broth) | trans-3-Hexenedioic acid | 98% selectivity at 96% conversion | Acidified fermentation broth (pH 2.0) |

| Palladium (Pd) nanoparticles | cis,cis-Muconic acid | Adipic acid (via trans-3-hexenedioic acid) | Appreciable production of Adipic Acid | Aqueous |

Influence of Reaction Conditions on Stereoselectivity in Electrochemical Processes

Controlling the stereochemistry to favor the trans isomer is critical for the utility of the final product. In electrochemical synthesis, several factors dictate the stereoselectivity of the reduction. The choice of catalyst material is paramount; different metals exhibit varying affinities for the substrate and intermediates, influencing the pathway of hydrogen addition. chemicalbook.com

The configuration of the electrochemical cell also plays a significant role. Studies comparing undivided and H-type (divided) cells have shown significant differences in product selectivities. nih.gov Furthermore, the pH of the electrolyte can affect the stereochemical outcome. Under acidic conditions, cis,cis-muconic acid readily isomerizes to its cis,trans-isomer, which is a key step in the pathway. rsc.org The applied potential on the working electrode is another critical parameter that can be tuned to optimize the selective reduction to the desired trans product over further reduction to adipic acid or other side reactions. nih.gov The development of metal-free electrochemical protocols has also shown promise in achieving high Z-stereoselectivity (a related stereochemical designation) for other dicarbonyl alkenes, suggesting that future work could eliminate the need for metal catalysts entirely. medchemexpress.com

Classical and Contemporary Chemical Synthesis Approaches

While electrochemical and bio-derived routes are at the forefront of sustainable synthesis, classical organic chemistry provides foundational and alternative strategies for producing this compound.

Reduction Strategies from Halogenated Muconic Acid Derivatives

A plausible, though not widely documented, chemical strategy for synthesizing this compound involves the reduction of halogenated precursors. While the direct chemical reduction of a halogenated muconic acid is not a common route, related syntheses provide a template for such a pathway. For example, trans-1,4-dichloro-2-butene can be synthesized from precursors like 1,3-butadiene. This halogenated intermediate serves as a versatile building block. A theoretical pathway to the target dicarboxylic acid could involve a nucleophilic substitution of the chlorine atoms with cyanide groups, followed by hydrolysis (as described in the next section), or via an organometallic intermediate followed by carboxylation. While enzymatic dehalogenation of chlorinated muconic acids has been observed in biological systems, translating this to a selective chemical reduction requires overcoming challenges in controlling the reaction to prevent over-reduction or side reactions. nih.govnih.gov

Hydrolysis of Nitrile-Containing Butene Intermediates

The hydrolysis of nitriles is a fundamental and robust method for preparing carboxylic acids. dokumen.pub This approach can be applied to the synthesis of this compound from a suitable dinitrile precursor, such as trans-1,4-dicyano-2-butene. The conversion involves reacting the carbon-nitrogen triple bonds of the nitrile groups with water, typically under acidic or alkaline conditions.

Acid Hydrolysis : The dinitrile can be heated under reflux with a dilute mineral acid, such as hydrochloric acid. This one-step process directly yields the dicarboxylic acid and ammonium (B1175870) ions.

Alkaline Hydrolysis : Alternatively, the dinitrile can be heated with an aqueous alkali solution, like sodium hydroxide. This initially produces the salt of the carboxylic acid (e.g., disodium trans-2-buten-1,4-dicarboxylate) and ammonia. A subsequent acidification step with a strong acid is then required to liberate the free dicarboxylic acid.

This method offers a reliable pathway from a dinitrile intermediate, which itself can be synthesized from corresponding dihalides, providing a versatile route within the realm of classical organic synthesis.

Bio-Derived and Sustainable Synthetic Routes

The most promising sustainable routes to this compound integrate biotechnology with chemical catalysis. The foundation of this green approach is the production of muconic acid from renewable feedstocks. Genetically engineered microorganisms, such as E. coli and S. cerevisiae, can convert sugars (like glucose) or monomers derived from lignin into cis,cis-muconic acid through fermentation. nih.govdokumen.pub

Biological Conversion : Microbes ferment renewable biomass (sugars or lignin derivatives) to produce cis,cis-muconic acid. rsc.org

Isomerization : Under acidic conditions, the biologically produced cis,cis isomer is converted to the cis,trans or trans,trans isomers. rsc.org

Electrochemical Reduction : The muconic acid is then selectively hydrogenated in an electrochemical cell to yield this compound. nih.govnih.gov

This hybrid biological-electrochemical scheme is advantageous because it replaces petrochemical feedstocks with renewable ones and utilizes clean electricity as the driving force for the chemical conversion, minimizing the environmental impact associated with traditional chemical manufacturing. chemicalbook.com

Pathways Utilizing Muconic Acid from Biomass as a Precursor

The production of this compound from biomass is intrinsically linked to the availability of muconic acid, a C6 dicarboxylic acid that can be sourced from both sugar and lignin fractions of lignocellulosic biomass through microbial fermentation. mdpi.comunimi.itnih.gov Engineered microorganisms, such as Pseudomonas putida and Saccharomyces cerevisiae, have been successfully modified to produce cis,cis-muconic acid from various renewable feedstocks. nih.govnih.govosti.gov

The biologically produced cis,cis-muconic acid isomer typically requires isomerization to the more stable trans,trans-isomer for subsequent chemical conversions. This isomerization is a critical step and can be influenced by factors such as pH. acs.org Following isomerization, the selective hydrogenation of trans,trans-muconic acid can yield this compound, which is also known as trans-2-hexenedioic acid. mdpi.com

Research has demonstrated that the hydrogenation of trans,trans-muconic acid over a Platinum-on-carbon (Pt/C) catalyst can proceed in a stepwise manner. mdpi.com The initial step involves the formation of the monounsaturated intermediate, trans-2-hexenedioic acid, before further hydrogenation to adipic acid. mdpi.comunimi.it By carefully controlling reaction conditions such as hydrogen pressure, temperature, and reaction time, it is possible to selectively obtain this compound.

Another promising approach is the electrochemical conversion of muconic acid. Studies have shown that the electrocatalytic hydrogenation of cis,cis-muconic acid can lead to the formation of trans,trans-muconic acid and trans-3-hexenedioic acid. acs.orgrsc.org This method offers a tunable platform for producing various bio-based diacids under ambient temperature and pressure, potentially reducing the energy intensity of the process. acs.org

Detailed research findings on the microbial production of muconic acid from various biomass sources are summarized below.

| Microorganism | Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Glucose | 22.5 | 0.1 g/g | 0.205 |

| Pseudomonas putida KT2440 | p-coumaric acid and ferulic acid | 50 | 100% molar yield | >0.5 |

| Pseudomonas putida | Glucose and Xylose | 47.2 | 0.50 C-mol/C-mol | 0.49 |

| Pseudomonas putida | High Protein Algae Hydrolysate | 0.99 | 0.42 mol/mol | 0.037 |

| Corynebacterium glutamicum | Catechol | 85 | Not Reported | Not Reported |

Integration into Biorefinery Concepts for Renewable Chemical Production

The production of this compound from biomass-derived muconic acid is a prime example of a value-added process that can be seamlessly integrated into a comprehensive biorefinery model. researchgate.netredalyc.org Biorefineries aim to utilize all components of biomass to produce a spectrum of products, including biofuels, biochemicals, and biomaterials, thereby maximizing economic and environmental benefits. redalyc.org

Muconic acid serves as a versatile platform chemical that can be derived from the two main components of lignocellulosic biomass: cellulose (via glucose) and lignin (via aromatic compounds). nih.govosti.gov This dual-feedstock capability enhances the flexibility and economic viability of a biorefinery. The conversion of muconic acid to this compound and other C6 dicarboxylic acids like adipic acid and terephthalic acid represents a significant valorization of these biomass streams. nih.govmdpi.com

In an integrated biorefinery, the process would typically involve the following stages:

Biomass Pretreatment and Fractionation: Separation of lignocellulosic biomass into its primary components: cellulose, hemicellulose, and lignin.

Saccharification and Fermentation: Conversion of cellulosic and hemicellulosic sugars into cis,cis-muconic acid using engineered microorganisms.

Lignin Depolymerization and Conversion: Breakdown of the lignin polymer into aromatic monomers, which are then fermented to cis,cis-muconic acid. acs.org

Downstream Processing: Isomerization of cis,cis-muconic acid to trans,trans-muconic acid.

Catalytic Upgrading: Selective hydrogenation or electrochemical conversion of trans,trans-muconic acid to this compound.

The following table illustrates the potential of muconic acid as a platform chemical within a biorefinery, showcasing its conversion to various valuable products.

| Platform Chemical | Feedstock Source in Biorefinery | Key Conversion Process | Potential High-Value Products | Relevance to Renewable Chemical Production |

|---|---|---|---|---|

| Muconic Acid | Cellulosic Sugars (Glucose, Xylose), Lignin-derived aromatics | Microbial Fermentation | Adipic Acid, Terephthalic Acid, Caprolactam | Precursor for nylons, polyesters (PET), and other polymers. |

| This compound | Muconic Acid | Selective Hydrogenation / Electrochemical Reduction | Performance-advantaged polyamides and polyesters | Monomer for specialty polymers with potentially enhanced properties. |

| Adipic Acid | Muconic Acid | Hydrogenation | Nylon-6,6, Polyurethanes, Plasticizers | Direct replacement for a major commodity chemical currently derived from fossil fuels. |

| Terephthalic Acid | Muconic Acid | Isomerization, Diels-Alder reaction, Dehydrogenation | Polyethylene terephthalate (PET) | Key monomer for the production of PET bottles and polyester (B1180765) fibers. |

Elucidation of Chemical Reactivity and Derivatization Studies

Functionalization of Carboxylic Acid Moieties

The carboxylic acid groups are primary sites for chemical modification, allowing for the synthesis of esters and amides through established synthetic protocols.

Esterification Reactions and Ester Derivative Synthesis

The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. In the case of trans-2-butene-1,4-dicarboxylic acid, this reaction can be achieved through various methods, including the classic Fischer esterification. This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comlibretexts.org The equilibrium nature of the Fischer esterification necessitates driving the reaction towards the product side, which is often accomplished by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org

While specific studies detailing the esterification of this compound are not extensively documented in readily available literature, the principles of Fischer esterification are broadly applicable. For instance, the reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would be expected to yield the corresponding dimethyl and diethyl esters. masterorganicchemistry.com The synthesis of polyesters through the condensation of trans-2-butene-1,4-diol with dicarboxylic acids has been reported, highlighting the utility of the butene backbone in polymer chemistry. bohrium.comresearchgate.net This suggests that this compound itself can serve as a monomer in polymerization reactions with diols to form unsaturated polyesters. researchgate.net

A general representation of the esterification of this compound is shown below:

Figure 1: General reaction scheme for the Fischer esterification of this compound with an alcohol (R-OH) to yield a diester.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Methanol | H₂SO₄ | Dimethyl trans-2-butenedioate | masterorganicchemistry.com |

| This compound | Ethanol | p-TsOH | Diethyl trans-2-butenedioate | masterorganicchemistry.com |

| trans-2-Butene-1,4-diol | Dimethyl Fumarate | Sodium | All-trans polyester (B1180765) | bohrium.com |

Table 1: Examples of Esterification Reactions Involving the Butene-1,4-dicarboxylate/diol Scaffold.

Formation of Amide Derivatives

The synthesis of amides from carboxylic acids is another cornerstone reaction in organic chemistry. Direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. acs.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to a more reactive species like an acid chloride or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). aklectures.comlibretexts.org

The direct synthesis of diamides from dicarboxylic acids and amines can be achieved using heterogeneous Lewis acid catalysts like niobium pentoxide (Nb₂O₅). nih.govacs.org This method is advantageous as the catalyst is reusable and tolerant to the water produced during the reaction. nih.govacs.org The reaction is typically carried out by heating the dicarboxylic acid and amine in a 1:2 molar ratio in a suitable solvent like o-xylene. nih.gov Although specific examples with this compound are not detailed, this methodology is presented as a general and sustainable approach for diamide (B1670390) synthesis. nih.gov

Figure 2: General reaction scheme for the formation of a diamide from this compound and an amine (R-NH₂).

| Reactant 1 | Reactant 2 | Catalyst/Activating Agent | Product | Reference |

| Dicarboxylic Acid | Amine | Nb₂O₅ | Diamide | nih.govacs.org |

| Carboxylic Acid | Amine | DCC | Amide | aklectures.comlibretexts.org |

| Acid Chloride | Amine | - | Amide | libretexts.org |

Table 2: General Methods for the Synthesis of Amides from Carboxylic Acids.

Transformations Involving the Olefinic Double Bond

The carbon-carbon double bond in this compound is a key site for further chemical modifications, including isomerization, hydrogenation, and metathesis reactions.

Stereoisomerization Studies (e.g., trans-to-cis Isomerization)

The geometric isomers of butene-1,4-dicarboxylic acid, the trans (fumaric acid-like) and cis (maleic acid-like) forms, can exhibit different physical properties and reactivity, which makes their interconversion a topic of interest. The isomerization of related compounds, such as 2-butene-1,4-diol, has been studied. libretexts.org Photocatalytic methods have also been employed for the trans-to-cis isomerization of other alkene-containing molecules. For instance, the use of a Ru(bpy)₃Cl₂ photocatalyst has been shown to facilitate the rapid isomerization of various pharmacological agents with an alkene core upon light irradiation. nih.gov A similar approach could potentially be applied to induce the trans-to-cis isomerization of this compound or its derivatives. Studies on azobenzene-4,4′-dicarboxylic acid have also demonstrated photo-isomerization in both the free ligand and its metal-organic frameworks (MOFs). uit.nomdpi.com

Catalytic Hydrogenation Reactions for Saturation Control

The double bond in this compound can be saturated through catalytic hydrogenation to yield succinic acid. This transformation is significant as succinic acid is a valuable platform chemical. The hydrogenation of unsaturated carboxylic acids is a well-established process, often employing transition metal catalysts. Ruthenium-based catalysts, for example, have been used for the homogeneous hydrogenation of unsaturated carboxylic acids under mild conditions. cdnsciencepub.comcdnsciencepub.com Studies have shown that ruthenium(I) chloride complexes in N,N-dimethylacetamide can effectively catalyze the hydrogenation of maleic and fumaric acids. cdnsciencepub.com The hydrogenation of succinic acid itself to 1,4-butanediol (B3395766) has been achieved using palladium-rhenium (Pd-Re) heterogeneous catalysts. nih.gov Copper(I)/N-heterocyclic carbene complexes have also been shown to be effective for the catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives. rsc.orgrsc.org These findings suggest that similar catalytic systems could be employed for the selective hydrogenation of the double bond in this compound.

| Substrate | Catalyst | Product | Reference |

| Unsaturated Carboxylic Acids | Ruthenium(I) chlorides | Saturated Carboxylic Acids | cdnsciencepub.comcdnsciencepub.com |

| α,β-Unsaturated Esters and Amides | Copper(I)/N-heterocyclic carbene | Saturated Esters and Amides | rsc.orgrsc.org |

| Succinic Acid | Pd-Re/ZrO₂ | 1,4-Butanediol | nih.gov |

Table 3: Examples of Catalytic Hydrogenation of Carboxylic Acids and Their Derivatives.

Olefin Metathesis Reactions on Related Butene Scaffolds

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). aklectures.com This reaction can be categorized into several types, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). rsc.org

While specific examples of olefin metathesis directly on this compound are not prominent in the literature, reactions on related butene scaffolds demonstrate the potential of this methodology. For instance, cross-metathesis of diethyl diallylmalonate has been studied, showcasing the application of this reaction on molecules containing ester functionalities. harvard.edu Ring-closing metathesis is widely used to synthesize cyclic compounds, and has been applied to substrates containing ester and amide groups. wikipedia.org For example, the RCM of diallyl succinate (B1194679) would be expected to produce a cyclic ester. The success of these reactions on substrates with similar functional groups suggests that derivatives of this compound could be viable substrates for olefin metathesis, enabling the synthesis of more complex molecular architectures.

| Metathesis Type | Substrate Example | Catalyst Type | Product Type | Reference |

| Cross-Metathesis | Diethyl diallylmalonate | Ruthenium-based | Substituted alkene | harvard.edu |

| Ring-Closing Metathesis | Diallyl succinate | Ruthenium-based | Cyclic ester | wikipedia.org |

| Cross-Metathesis | α,β-Unsaturated amides | Ruthenium-based | Substituted amides | uwindsor.ca |

Table 4: Illustrative Examples of Olefin Metathesis on Related Scaffolds.

Formation of Complex Organic Structures

The bifunctional nature of this compound, characterized by a central carbon-carbon double bond and two terminal carboxylic acid groups, makes it a valuable synthon for the construction of more complex molecular architectures. Its rigid trans-geometry and conjugated system provide a well-defined scaffold for designing targeted chemical transformations, including cyclization reactions to form heterocyclic compounds and reactions with potent organometallic nucleophiles to generate intricate poly-alcoholic structures.

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science. chadsprep.com Direct cyclization of the diacid can be challenging; therefore, these syntheses are more commonly achieved using its more reactive derivatives, particularly the corresponding diesters, such as diethyl trans-2-butenedioate. The ester groups serve as excellent electrophilic sites for reaction with various bifunctional nucleophiles, leading to the formation of stable ring structures.

The general strategy involves a condensation reaction where a molecule containing two nucleophilic centers reacts with the two electrophilic carbonyl carbons of the diester. This process typically results in the formation of two new amide or related bonds, effectively closing a ring.

A prominent example is the reaction with hydrazine (B178648) (H₂N-NH₂). In this synthesis, the two nitrogen atoms of hydrazine attack the two ester carbonyls. The ensuing double condensation reaction, involving the elimination of two molecules of ethanol, yields a six-membered dihydropyridazinedione ring. This structure retains the original butene backbone and incorporates a dinitrogen system.

Similarly, reactions with 1,2-diamines, such as ethylenediamine (B42938), lead to the formation of larger heterocyclic rings. The condensation of diethyl trans-2-butenedioate with ethylenediamine results in a seven-membered ring system known as a diazepinedione. The reaction proceeds via the formation of two amide linkages, creating a stable macrocycle. The choice of the bifunctional nucleophile is a key determinant of the resulting ring size and its chemical properties. Studies involving various diamines, such as 1,3- and 1,4-diaminocyclohexanes, have shown that both amino groups can react to form larger cyclic or polymeric structures. nih.govnih.gov

The table below summarizes potential heterocyclic systems that can be synthesized from diester derivatives of this compound.

| Bifunctional Nucleophile | Resulting Heterocyclic Ring System | General Product Class |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Dihydropyridazinedione | Six-membered N,N-heterocycle |

| Ethylenediamine (H₂N(CH₂)₂NH₂) | Diazepinedione | Seven-membered N,N-heterocycle |

| Urea (H₂N(CO)NH₂) | Pyrimidinedione derivative | Six-membered N,C,N-heterocycle |

| 1,2-Phenylenediamine | Benzodiazepinedione | Fused seven-membered heterocycle |

The reaction of this compound derivatives with organometallic reagents, such as Grignard reagents, provides a powerful method for carbon-carbon bond formation and the synthesis of complex poly-alcohols. It is a foundational principle of organic chemistry that strongly basic and nucleophilic organometallic reagents cannot be used directly with carboxylic acids due to the acidic proton of the carboxyl group. quora.comlibretexts.org The reagent would simply act as a base, deprotonating the acid rather than attacking the carbonyl carbon. quora.com Consequently, these reactions are performed on the ester derivatives, most commonly the diethyl or dimethyl ester.

The reaction of an ester with a simple Grignard reagent (R-MgX) is a well-established transformation that proceeds in a two-step sequence for each ester group. masterorganicchemistry.com

Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group (-OR) to form a ketone. chemistrysteps.com

Nucleophilic Addition: The ketone formed in the first step is more reactive than the starting ester towards the Grignard reagent. chemistrysteps.com Therefore, it rapidly reacts with a second equivalent of the organometallic reagent, resulting in a tertiary alcohol after an acidic workup. almerja.com

When this reaction is applied to diethyl trans-2-butenedioate, each of the two ester groups reacts with two equivalents of the Grignard reagent. This means a total of four equivalents of the organometallic reagent are consumed, leading to the formation of a symmetrical tetra-alcohol, where two identical alkyl groups from the Grignard reagent have been added to each of the original carbonyl carbons.

A more specialized and structurally complex transformation can be envisioned using a di-Grignard reagent, such as a butene-1,4-diylmagnesium complex (e.g., BrMg-(CH₂)₄-MgBr). In this case, the reagent contains two nucleophilic centers within the same molecule. This bifunctionality allows for an intramolecular reaction. The di-Grignard reagent can bridge the two ester functionalities of the diethyl trans-2-butenedioate molecule. The reaction would likely proceed via a series of intramolecular nucleophilic acyl substitution and addition steps to form a complex, bridged, or fused cyclic diol structure. Such a reaction would create a significantly more complex carbocyclic framework in a single synthetic operation.

The following table outlines the expected products from the reaction of diethyl trans-2-butenedioate with different types of organometallic reagents.

| Organometallic Reagent | Stoichiometry (Reagent:Ester) | Intermediate | Final Product Structure (after workup) |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 4:1 | Diketone | Symmetrical tetra-alcohol (2,5-dimethyl-3-hexene-2,5-diol core) |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 4:1 | Diketone | Symmetrical tetra-alcohol with four terminal phenyl groups |

| Butane-1,4-diylmagnesium Bromide (BrMg(CH₂)₄MgBr) | 2:1 | Cyclic diketone | Complex bicyclic di-tertiary alcohol |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 2:1 | Diketone | Diketone (Gilman reagents typically do not react with ketones) youtube.com |

Polymer Science and Advanced Materials Applications

Unsaturated Polyester (B1180765) Synthesis and Characterization

The presence of a carbon-carbon double bond within its structure makes trans-2-Butene-1,4-dicarboxylic acid a prime candidate for the synthesis of unsaturated polyesters. These polymers possess reactive sites along their chains, which can be subsequently cross-linked to form thermosetting resins with a wide range of applications.

Role as an Olefinic Monomer in Polycondensation Reactions

The polycondensation process can be carried out using various catalytic systems, including self-catalysis or external catalysts, and the polymer chain length can be controlled by adjusting reaction conditions. google.com The use of this compound and its derivatives, such as its esters, is a subject of ongoing research and development, as highlighted in various patents. google.comgoogle.com

Investigation of Structure-Property Relationships in trans-Butene-1,4-dicarboxylic acid-Derived Polyesters

The specific trans configuration of the double bond in this compound imparts a more linear and rigid structure to the resulting polyester chains compared to its cis counterpart (maleic acid) or other isomers of muconic acid. This structural difference has a profound impact on the material's properties. Research indicates that the incorporation of such rigid monomers can lead to polyesters with higher glass transition temperatures (Tg) and improved thermal stability.

While specific data tables for polyesters derived solely from this compound are not extensively available in public literature, the principles of polymer science suggest that the properties can be systematically tuned. The table below illustrates a hypothetical comparison of expected properties based on the monomer geometry, drawing from general knowledge of polyester chemistry.

| Property | Polyester from this compound (Expected) | Polyester from Maleic Anhydride (B1165640) (Typical) |

| Chain Conformation | More linear, extended | Kinked, less flexible |

| Packing Efficiency | Higher | Lower |

| Crystallinity | Potentially higher | Generally amorphous |

| Glass Transition Temp (Tg) | Higher | Lower |

| Mechanical Strength | Higher stiffness and tensile strength | More flexible, lower modulus |

| Thermal Stability | Higher decomposition temperature | Lower decomposition temperature |

This table presents expected trends based on established principles of polymer chemistry. Actual values would depend on the specific diol used, molecular weight, and processing conditions.

Strategies for Copolymerization to Achieve Tailored Material Properties

Copolymerization is a powerful strategy to fine-tune the properties of polyesters derived from this compound. By incorporating other dicarboxylic acids or diols into the polymer chain, a wide spectrum of material characteristics can be achieved. For instance, the introduction of flexible aliphatic diols can enhance the elasticity and impact strength of the resulting copolyester, while the inclusion of aromatic dicarboxylic acids can further increase the rigidity and thermal stability.

Patents describe the preparation of copolymers by physically mixing polyesters derived from muconic acid isomers with conventional polymers. google.com Another approach involves the condensation of muconic acid or its derivatives with a diol along with one or more other monomers like butadiene, isoprene, acrylic acid, styrene, ethylene, and propylene. google.com This allows for the creation of materials with desirable properties such as rubber toughening, where an elastomeric phase is introduced into a rigid matrix to improve impact resistance. google.com

Polyamide Synthesis Utilizing Related Dicarboxylic Acid Precursors

While direct polymerization of this compound with diamines to form unsaturated polyamides is feasible, much of the research in this area focuses on its role as a precursor to saturated dicarboxylic acids or their derivatives for the synthesis of conventional polyamides like Nylon 6. google.com The interest lies in the potential to produce these high-volume polymers from bio-based feedstocks.

The isomers of muconic acid, from which this compound can be derived, are key platform chemicals in this context. google.comgoogle.com For example, muconic acid can be hydrogenated to adipic acid, a primary component of Nylon 6,6. google.com Furthermore, processes have been developed to convert muconic acid isomers into caprolactam, the monomer for Nylon 6. google.com This bio-based route to polyamide monomers is a significant area of industrial research and development. google.com The synthesis of polyamides can also be achieved through the amination reaction of muconic acid and its derivatives with a diamine. google.com

Development of Functional Monomers for Diverse Polymer Systems

The reactivity of the double bond and the carboxylic acid groups in this compound makes it a versatile platform for the development of functional monomers. These monomers can then be incorporated into a variety of polymer systems to impart specific functionalities.

For example, the double bond can be a site for various chemical modifications, such as halogenation or sulfonation. google.com A patent describes the production of 2,3,4,5-tetrahalohexanedioic acid and 3,4-disulfohexanedioic acid from muconic acid. google.com These functionalized dicarboxylic acids can then be polymerized with diols or diamines to create polyesters and polyamides with unique properties. google.com For instance, halogenated polyesters and polyamides can exhibit enhanced fire resistance and water repellency, making them suitable for applications in electronics and protective coatings. google.com Sulfonated polymers can act as ion-exchange resins or surface-modifying agents. google.com

Contributions to Biobased and Sustainable Polymer Materials Development

A significant driver for the interest in this compound is its potential to be derived from renewable resources. google.comgoogle.com Its precursor, muconic acid, can be produced through the fermentation of sugars derived from biomass. google.comgoogle.com This provides a sustainable alternative to petroleum-based dicarboxylic acids that are currently used in the production of a wide range of polymers.

The ability to synthesize high-performance polymers, such as unsaturated polyesters and precursors for polyamides, from a bio-based monomer like this compound is a crucial step towards a more sustainable polymer industry. google.com The resulting polymers can offer a reduced carbon footprint compared to their petrochemical counterparts. Research is ongoing to optimize the bio-based production of muconic acid and its isomers and to develop efficient catalytic processes for their conversion into valuable polymer building blocks. google.comgoogle.com The use of renewable muconic acid and its derivatives in condensation reactions with renewable diols or diamines presents a pathway to replace traditional plastic products derived from nonrenewable petrochemical feedstock. google.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Due to the symmetrical nature of the trans-2-Butene-1,4-dicarboxylic acid molecule, the two vinylic protons are chemically equivalent, as are the two carboxylic acid protons. This results in a relatively simple ¹H NMR spectrum. The spectrum typically displays two distinct signals. The vinylic protons (-CH=CH-) give rise to a singlet, with a characteristic chemical shift reported around 6.89 ppm. researchgate.net The protons of the two carboxylic acid groups (-COOH) are also equivalent and typically produce a singlet in the downfield region of the spectrum, usually above 10 ppm, although its position can be highly dependent on the solvent and concentration.

| Proton Type | Chemical Shift (δ) ppm | Multiplicity |

| Vinylic (-CH=CH-) | ~6.89 | Singlet |

| Carboxylic (-COOH) | >10 (variable) | Singlet |

Data is dependent on solvent and concentration.

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound is simplified by its molecular symmetry. It exhibits two distinct signals corresponding to the two types of carbon atoms present. The olefinic carbons of the double bond (-CH=CH-) are equivalent and produce a signal in the range typical for sp² hybridized carbons, generally between 120-140 ppm. The carbonyl carbons of the carboxylic acid groups (-COOH) are also equivalent and resonate further downfield, typically in the 165-185 ppm region, which is characteristic for carboxylic acids and their derivatives. oregonstate.edu

| Carbon Type | Chemical Shift (δ) ppm |

| Olefinic (-CH=CH-) | ~130-135 |

| Carbonyl (-COOH) | ~165-170 |

Data is dependent on solvent and concentration.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound shows a molecular ion (M⁺) peak corresponding to its molecular weight of approximately 116 g/mol . chemicalbook.comnist.gov The fragmentation pattern provides structural information. Common fragmentation pathways for dicarboxylic acids involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Table of Key Fragments in EI-MS of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 116 | Molecular Ion [M]⁺ | [C₄H₄O₄]⁺ |

| 99 | [M - OH]⁺ | [C₄H₃O₃]⁺ |

| 71 | [M - COOH]⁺ | [C₃H₃O₂]⁺ |

| 53 | [C₄H₅]⁺ | [C₄H₅]⁺ |

Fragmentation data is compiled from typical carboxylic acid behavior and spectral databases.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net It is an excellent method for assessing the purity of this compound. This technique can effectively separate the target compound from impurities, including its geometric isomer, maleic acid, which has an identical mass. mtc-usa.com The separation is crucial for accurate identification and quantification. mtc-usa.com In typical LC-MS analysis using electrospray ionization (ESI) in negative mode, fumaric acid is detected as its deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 115. mtc-usa.com LC-MS methods have been developed for the simultaneous detection of various tricarboxylic acid (TCA) cycle intermediates, including fumaric acid, in diverse biological samples. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy measures the interaction of electromagnetic radiation with the vibrational energy levels of a molecule, providing information about the functional groups present.

Infrared (IR) spectroscopy and Raman spectroscopy are complementary techniques. For a centrosymmetric molecule like this compound, the rule of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa.

The IR spectrum is dominated by absorptions from polar functional groups. Key characteristic peaks include a very broad O-H stretching band for the hydrogen-bonded carboxylic acid groups, an intense C=O stretching band, and a C-O stretching band. libretexts.org The C=C stretch is typically weak in the IR spectrum due to the symmetry of the molecule. reddit.com

In contrast, the Raman spectrum shows a very strong signal for the C=C stretching vibration because this vibration causes a significant change in the molecule's polarizability. researchgate.net This makes Raman spectroscopy particularly useful for confirming the presence of the symmetrically substituted double bond.

Table of Key Vibrational Frequencies

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| O-H stretch | 3300-2500 | - | Very broad, characteristic of H-bonded carboxylic acid |

| C=O stretch | ~1710-1680 | ~1640 | Strong in IR, indicates conjugated carboxylic acid |

| C=C stretch | ~1645 (weak) | ~1685 (strong) | Strong in Raman due to molecular symmetry researchgate.netresearchgate.net |

| C-O stretch | ~1320-1210 | - | Strong in IR |

Characterization of Functional Groups and Molecular Fingerprints

Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the functional groups and connectivity of atoms within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the compound's primary functional groups. The presence of the carboxylic acid groups is characterized by a very broad absorption band in the high-frequency region, typically from 2500 to 3300 cm⁻¹, which is due to the O-H stretching vibration. The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak, generally found around 1700 cm⁻¹. The trans-configured carbon-carbon double bond (C=C) gives rise to a distinct C-H out-of-plane bending vibration, which is a hallmark of trans-alkenes, appearing as a strong band near 965 cm⁻¹. The C=C stretching vibration itself is often weaker and appears in the 1650-1600 cm⁻¹ region. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum for this symmetric molecule is expected to show two main signals. The two equivalent olefinic protons (-CH=CH-) would produce a signal in the range of 5.5-5.8 ppm. The four equivalent protons on the methylene (B1212753) groups (-CH₂-) adjacent to the carboxyl functions would appear further downfield, typically between 2.5 and 2.8 ppm. The acidic protons of the two carboxyl groups (-COOH) would give a broad singlet at a significantly downfield chemical shift, usually above 10 ppm.

¹³C NMR: The carbon NMR spectrum would confirm the molecule's symmetry, showing distinct signals for the carboxyl carbons (C=O) in the 170-180 ppm range, the olefinic carbons (-CH=CH-) between 125 and 135 ppm, and the methylene carbons (-CH₂-) around 30-35 ppm.

The combination of these spectroscopic techniques provides a comprehensive and complementary dataset for the unambiguous identification and structural confirmation of this compound.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Description |

| IR | O-H Stretch | 2500 - 3300 | Broad signal, characteristic of carboxylic acid |

| IR | C=O Stretch | ~1700 | Strong, sharp signal |

| IR | C-H Bend (trans) | ~965 | Strong, sharp signal, confirms trans geometry |

| ¹H NMR | -COOH | > 10 | Broad singlet, 2H |

| ¹H NMR | -CH=CH- | 5.5 - 5.8 | Multiplet, 2H |

| ¹H NMR | -CH₂- | 2.5 - 2.8 | Multiplet, 4H |

| ¹³C NMR | C=O | 170 - 180 | Carboxyl carbon |

| ¹³C NMR | -C=C- | 125 - 135 | Olefinic carbon |

| ¹³C NMR | -CH₂- | 30 - 35 | Methylene carbon |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure for Pure Compound and Derivatives

Single-crystal X-ray diffraction (SCXRD) has been used to determine the precise molecular structure of this compound. Research has shown that the molecule crystallizes in a centrosymmetric fashion, meaning the molecule is located on an inversion center within the crystal lattice. nih.govresearchgate.net This analysis confirms the trans configuration of the double bond and reveals how the molecules pack in the solid state. The crystal structure is stabilized by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.gov Specifically, the carboxyl groups form O-H···O hydrogen-bonded pairs, linking the molecules into extended chains. nih.govresearchgate.net This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling.

Table 2: Crystallographic Information Summary

| Parameter | Description |

| Technique | Single-Crystal X-ray Diffraction (SCXRD) |

| Molecular Symmetry | Centrosymmetric (located on an inversion center) |

| Key Intermolecular Force | O-H···O hydrogen bonding between carboxylic acid groups |

| Resulting Structure | Formation of extended molecular chains through hydrogen-bonded pairs |

| Significance | Provides exact bond lengths, angles, and conformation; confirms trans geometry; explains solid-state packing and physical properties. nih.gov |

Analysis of Polymer Crystallinity and Polymorphism (e.g., WAXD)

When this compound is used as a monomer in the synthesis of polyesters or other polymers, its rigid trans geometry can significantly influence the polymer's ability to crystallize. Wide-Angle X-ray Diffraction (WAXD) is the primary technique used to analyze the degree of crystallinity in these materials.

A WAXD analysis of a semi-crystalline polymer containing this monomer would typically show sharp diffraction peaks superimposed on a broad, amorphous halo. The sharp peaks arise from the ordered, crystalline regions of the polymer where the chains are packed in a regular lattice, while the broad halo is generated by the disordered, amorphous regions. The position and intensity of the diffraction peaks can be used to determine the unit cell of the crystalline domains. In contrast, a completely amorphous polymer would exhibit only the broad, diffuse halo. Studies on polyesters synthesized from structurally similar trans-diols show powder patterns characteristic of polycrystalline materials, indicating a high propensity for crystallization, which can be attributed to the linear and regular nature of the trans-configured monomer units.

Chromatographic Methods for Separation and Analysis

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of chemical transformations.

Gas Chromatography (GC) for Volatile Derivatives

Due to its two carboxylic acid groups, this compound has a high boiling point and low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC). To overcome this, the compound must first be converted into a more volatile derivative. A standard derivatization procedure is esterification, where the carboxylic acid groups are reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding diester (e.g., dimethyl or diethyl ester). These esters are significantly more volatile and thermally stable, allowing for successful separation and quantification by GC. This method is particularly useful for purity analysis and for quantifying the diacid in complex mixtures after the derivatization step.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of reactions involving this compound. Because the diacid is a polar compound, it is typically analyzed on a polar stationary phase, such as silica (B1680970) gel. A mobile phase, consisting of a mixture of solvents with moderate polarity (e.g., ethyl acetate/hexanes with a small amount of acetic acid), is used to develop the plate.

During a reaction, small aliquots of the reaction mixture are spotted onto the TLC plate over time. The starting material, being highly polar, will have a strong interaction with the silica gel and thus a low retention factor (Rƒ), remaining near the baseline. As the reaction proceeds to form a less polar product (e.g., an ester), a new spot will appear at a higher Rƒ value. The reaction is considered complete when the spot corresponding to the starting diacid has disappeared. This allows for a quick and qualitative assessment of the reaction's progress.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight distribution of polymers synthesized from monomers like this compound. This method separates polymer molecules based on their hydrodynamic volume in solution. The process involves dissolving the polymer in an appropriate solvent and passing it through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. By calibrating the system with polymer standards of known molecular weights, the elution times can be correlated to the molecular weight distribution of the sample.

The primary parameters obtained from a GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI). Mn represents the total weight of the polymer divided by the total number of polymer molecules, while Mw is an average that gives more weight to heavier molecules. The PDI, calculated as the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, whereas higher values signify a broader distribution of chain lengths, which is typical for polymers produced by step-growth polymerization, a common method for synthesizing polyesters from this compound.

In the synthesis of unsaturated polyesters, such as those derived from this compound and various diols, GPC is crucial for monitoring the progress of the polymerization reaction and for understanding how different reaction conditions—like temperature, catalyst type, and monomer ratio—affect the final molecular weight and its distribution. These molecular characteristics are, in turn, directly linked to the macroscopic properties of the polymer, including its mechanical strength, thermal stability, and processability.

Detailed research findings from various studies on polyesters incorporating this compound (fumaric acid) moieties have been compiled to illustrate the typical molecular weight characteristics determined by GPC. The following interactive data table summarizes these findings, showcasing the range of molecular weights and polydispersity indices that can be achieved.

**Interactive Data Table: GPC Analysis of Polyesters Based on *this compound***

| Polymer System | Diol Component | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| Poly(butylene fumarate) (PBF) | 1,4-Butanediol (B3395766) | 17,100 - 20,200 | 35,910 - 48,480 | 2.1 - 2.4 |

| Poly(butylene fumarate-co-butylene succinate) | 1,4-Butanediol | Not specified | 45,000 - 65,000 | 1.8 - 2.2 |

| Poly(ethylene glycol fumarate) | Poly(ethylene glycol) | 1,500 - 3,000 | 2,500 - 5,000 | 1.6 - 1.7 |

| Unsaturated Polyester (B1180765) Resin | Propylene Glycol | 480 - 477,000 | Not specified | Not specified |

| Poly(ether-ester) with Fumaric Acid | 1,4-Butanediol & PTMO | 5,000 - 7,500 | Not specified | Not specified |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of trans-2-butene-1,4-dicarboxylic acid. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical properties.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. For the parent structure, trans-2-butene, quantum chemical studies have been performed to understand the nature of its non-covalent interactions. researchgate.net The introduction of two carboxylic acid groups at the 1 and 4 positions significantly influences the electronic structure by withdrawing electron density.

Theoretical calculations can also generate electrostatic potential maps, which visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. In this compound, the electron-rich oxygen atoms of the carboxyl groups and the central carbon-carbon double bond are key features that dictate its reactivity. X-ray photoelectron spectroscopy (XPS) is an experimental technique that can be used to analyze the elemental composition and chemical states of a material, and theoretical calculations can simulate the XPS spectra to aid in the interpretation of experimental data. researchgate.net

Table 1: Calculated Quantum Chemical Properties of trans-2-Butene (Model System)

| Property | Calculated Value | Significance |

| Interaction Energy with Butane (B89635) (CCSD(T)/CBS) | -2.80 kcal/mol researchgate.net | Indicates the strength of non-covalent interactions. |

| Nature of Interaction | Primarily dispersive forces | Governs physical properties and intermolecular associations. |

Note: Data is for the model system trans-2-butene. The carboxylic acid groups in this compound would further influence these properties through hydrogen bonding and inductive effects.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most likely mechanism, including the structures of short-lived intermediates and high-energy transition states.

For instance, the polymerization of this compound with a diol to form a polyester (B1180765) involves a series of esterification steps. Computational methods can model the transition state of each step, providing insights into the reaction kinetics and the factors that influence the reaction rate. Similarly, reactions involving the central double bond, such as addition reactions or pericyclic reactions like the Diels-Alder reaction, can be studied in detail. comporgchem.com DFT calculations are widely used to determine the activation barriers and reaction energetics for such processes. comporgchem.com This knowledge is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize the yield and selectivity of the desired product.

Molecular Dynamics Simulations for Material Behavior and Polymer Conformation

Molecular Dynamics (MD) simulations are employed to study the bulk properties of materials derived from this compound, particularly polymers. In an MD simulation, the motions of atoms and molecules are calculated over time based on a classical force field, providing a dynamic picture of the material at the atomic level.

When this compound is used as a monomer in copolyesters, such as poly(butylene succinate-co-trans-butene succinate), MD simulations can predict the conformation of the polymer chains, their packing in the solid state, and their dynamics in the melt. acs.orgrsc.org These simulations are vital for understanding and predicting macroscopic material properties, including:

Mechanical Properties: Stress-strain behavior, elastic modulus, and tensile strength can be simulated to assess the material's toughness and flexibility. nih.gov

Barrier Properties: The diffusion of small molecules like oxygen, carbon dioxide, and water through the polymer matrix can be modeled. nih.govresearchgate.net This is critical for applications in food packaging, where low permeability is essential. nih.gov

Thermal Properties: MD simulations can help in understanding glass transition temperatures and melting points by analyzing changes in molecular motion and structure with temperature.

These simulations have shown that incorporating monomers with specific geometries, like the trans-double bond in this case, can significantly affect chain mobility and the fractional free volume of the resulting polyester, thereby influencing its barrier and mechanical properties. researchgate.net

Table 2: Example of MD Simulation Results for Gas Diffusion in a Polyester Blend

| Gas Molecule | Diffusion Coefficient in Pure PLA (x 10⁻⁸ cm²/s) | Diffusion Coefficient in PLA/PBF 30% Blend (x 10⁻⁸ cm²/s) | % Decrease in Diffusion |

| O₂ | 8.0 | 2.0 | 75% nih.gov |

| CO₂ | 22.0 | 9.9 | 55% nih.gov |

| N₂ | 5.6 | 1.9 | 66% nih.gov |

Note: Data from a study on Poly(lactic acid) (PLA) and Poly(butylene 2,5-furandicarboxylate) (PBF) blends, illustrating the type of data obtained from MD simulations to assess barrier properties. nih.gov

Development of Structure-Reactivity and Property Prediction Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. For dicarboxylic acids and their derivatives, these models can correlate structural features with specific outcomes. nih.gov

The development of a QSAR/QSPR model involves several steps:

Data Set Compilation: A series of related molecules with known activities or properties (e.g., enzyme inhibition, melting point) is assembled.

Descriptor Calculation: A large number of numerical parameters, or molecular descriptors, are calculated for each molecule. These can describe steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity or property.

Validation: The model's predictive power is rigorously tested using an external set of compounds not used in the model-building process.

For example, a 3D-QSAR model was developed for a series of dicarboxylic acid derivatives to understand their inhibitory activity against the prolyl oligopeptidase enzyme. nih.gov Such models can guide the design of new, more potent compounds by predicting the activity of virtual structures before they are synthesized, saving significant time and resources.

Catalysis and Reaction Engineering

Development of Catalytic Systems for Synthesis and Transformation

The industrial production of trans-2-butene-1,4-dicarboxylic acid predominantly relies on the catalytic isomerization of its cis-isomer, maleic acid (derived from maleic anhydride). mdpi.com Additionally, its transformation, particularly through hydrogenation to produce valuable chemicals like succinic acid, is a critical area of catalytic research.

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity due to well-defined active sites. Several homogeneous systems have been developed for the synthesis and transformation of this compound.

The isomerization of maleic acid to fumaric acid is effectively catalyzed by various homogeneous catalysts. daneshyari.com These include mineral acids like hydrochloric acid (HCl), hydrobromic acid (HBr), and sulfuric acid (H2SO4), as well as other compounds such as the bromate (B103136) ion, potassium thiocyanate, and ammonia. nih.govacs.orggoogle.com Thiourea is a widely utilized and cost-effective homogeneous catalyst for this isomerization in industrial settings. daneshyari.comacs.org The reaction mechanism for acid-catalyzed isomerization involves the protonation of the double bond, allowing for rotation and subsequent deprotonation to form the more stable trans-isomer. acs.org

More recently, zwitterionic organocatalysts have been shown to be highly effective for the isomerization of maleic acid diesters to their corresponding fumaric acid diesters, achieving yields up to 99% under mild conditions. organic-chemistry.orgresearchgate.net The proposed mechanism involves a Michael addition of the catalyst to the diester. organic-chemistry.org

For transformations, the homogeneous hydrogenation of both fumaric and maleic acids has been demonstrated using bis(dimethylglyoximato)cobalt(II), also known as cobaloxime, which serves as a model for Vitamin B12. ias.ac.in

| Reaction | Catalyst Type | Specific Catalyst Examples | Key Findings |

|---|---|---|---|

| Isomerization of Maleic Acid to Fumaric Acid | Acid Catalysts | HCl, HBr, H₂SO₄ acs.orggoogle.com | Effective in promoting cis-trans isomerization. acs.org |

| Isomerization of Maleic Acid to Fumaric Acid | Thiourea-based | Thiourea daneshyari.comacs.org | Low-cost and widely used in industry; reaction proceeds between 323 K and the boiling point of the solution. daneshyari.com |

| Isomerization of Maleic Acid Diesters | Zwitterionic Organocatalysts | Amide anion/iminium cation charge pair organic-chemistry.orgresearchgate.net | High efficiency (up to 99% yield) under mild conditions. organic-chemistry.org |

| Hydrogenation of Fumaric/Maleic Acid | Cobalt Complexes | Bis(dimethylglyoximato)cobalt(II) (Cobaloxime) ias.ac.in | Serves as a Vitamin B₁₂ model for hydrogenation reactions. ias.ac.in |

Heterogeneous catalysts offer significant advantages in industrial processes, primarily due to their ease of separation from the reaction mixture and potential for recycling. daneshyari.comnih.gov Palladium-based systems are particularly prominent in the transformation of this compound and its precursors. sigmaaldrich.com

Palladium supported on activated carbon (Pd/C) is a highly effective and robust catalyst for the hydrogenation of maleic acid and maleic anhydride (B1165640) to succinic acid. nih.govrsc.org This reaction is a key industrial process for producing this valuable building block for pharmaceuticals and biodegradable polymers. nih.gov The catalytic performance can be influenced by the choice of support material, with carbon, alumina, titania, and zirconia being investigated. rsc.orgsigmaaldrich.com Besides palladium, other noble metals such as platinum, rhodium, ruthenium, and gold have also been explored for this transformation. rsc.org

For the synthesis via isomerization, heterogeneous catalysts have also been developed to overcome the separation issues associated with homogeneous systems. Poly(4-vinylpyridine) resin has been demonstrated as a recyclable heterogeneous catalyst for the isomerization of maleic acid to fumaric acid. daneshyari.com

| Reaction | Catalyst Type | Support Material | Key Findings |

|---|---|---|---|

| Hydrogenation of Maleic Acid/Anhydride to Succinic Acid | Palladium (Pd) nih.govrsc.org | Activated Carbon (C) | Highly efficient and robust for aqueous phase hydrogenation; can be used in fixed-bed continuous reactors. rsc.orgcsic.es |

| Hydrogenation of Maleic Acid to Succinic Acid | Pt, Rh, Ru, Au rsc.org | Carbon, Al₂O₃, TiO₂, ZrO₂ | Pd/C identified as the best performing catalyst among those tested. rsc.org |

| Isomerization of Maleic Acid to Fumaric Acid | Polymer Resin | Poly(4-vinylpyridine) daneshyari.com | Offers easy separation and recyclability compared to homogeneous catalysts. daneshyari.com |

Kinetic and Mechanistic Studies of Catalyzed Reactions

Understanding the kinetics and reaction mechanisms is fundamental for optimizing catalytic processes. For this compound, studies have focused on both its formation via isomerization and its subsequent transformations.

The kinetics of the isomerization of maleic acid to fumaric acid have been extensively studied. In non-catalytic hydrothermal conditions, the reaction proceeds with a high selectivity of over 92%. nih.govnih.gov Kinetic models have been developed to describe the competitive conversion of maleic acid, fumaric acid, and malic acid at various temperatures (190-220°C). nih.govacs.org For the thiourea-catalyzed isomerization, the reaction kinetics were modeled assuming a mechanism that yielded a partial order of 1.41 for the maleic acid concentration and 0.99 for thiourea, with a calculated activation energy of 43.1 kJ mol⁻¹. acs.org

Kinetic studies on the homogeneous hydrogenation of fumaric and maleic acids catalyzed by cobaloxime revealed that maleic acid hydrogenates at a higher rate. ias.ac.in This is attributed to the formation of an intramolecular hydrogen bond in the monoanion of maleic acid, which facilitates the formation of the active hydridocobaloxime(III) intermediate. ias.ac.in The trans orientation of the carboxylic groups in fumaric acid makes it a less favorable geometry for this activation. ias.ac.in

Mechanistic investigations into the hydrogenation of maleic acid over a Pd/C catalyst have highlighted the promotional effect of water as a solvent. acs.org Isotope-labeling experiments showed that water participates directly in the hydrogenation of the C=C bond, lowering the apparent activation energy compared to reactions in organic solvents. acs.org

Strategies for Stereoselective Catalysis in Olefinic Transformations

Stereoselectivity is crucial in the synthesis and transformation of olefinic compounds, as the geometric arrangement of substituents dramatically affects the molecule's properties. The primary synthesis of this compound is itself a stereoselective isomerization from the cis-isomer.

Advanced strategies in stereoselective catalysis often involve the careful design of catalysts and ligands to control the formation of a specific stereoisomer. In transformations related to dicarboxylic acids, palladium catalysis has shown remarkable versatility. For instance, the hydrogenation of internal alkynes can be controlled to selectively produce either (Z)-alkenes (cis) or (E)-alkenes (trans) by tuning the palladium catalyst system and reaction conditions. acs.org Using a Pd₂(dba)₃ catalyst with 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as a ligand in the presence of formic acid led to the highly selective formation of the (Z)-isomer, while using aqueous formic acid with the same catalyst system favored the (E)-isomer. acs.org

These principles of ligand and solvent effects are directly applicable to controlling the stereochemical outcome of transformations involving the olefinic bond in this compound or its derivatives. For example, in stereoselective carbocyclization reactions, the choice of ligand and coordination of the olefin to the metal center are critical for determining the cis or trans configuration of the product. nih.gov Computational studies, such as DFT calculations, are increasingly used to understand the transition states and rationalize the observed stereoselectivity, guiding the development of more effective catalysts. nih.govacs.org

Process Optimization in Reaction Engineering for Industrial Scale-Up

Transitioning a catalytic reaction from the laboratory to an industrial scale requires rigorous process optimization to ensure efficiency, safety, and economic viability. Key parameters include temperature, pressure, reactant concentrations, and catalyst loading. nih.gov

For the production of succinic acid via the hydrogenation of maleic acid, process optimization has focused on developing continuous flow systems. rsc.org Using a fixed-bed reactor with a Pd/C catalyst, a yield of succinic acid close to 98% was achieved at 150°C and 10 bar with a short contact time of 5 minutes. rsc.org Such continuous processes offer significant advantages over batch reactors in terms of productivity and process control.

Long-term stability and catalyst deactivation are critical concerns for industrial scale-up. Studies on the Pd/C system for maleic acid hydrogenation have shown that deactivation can occur under high workload conditions, primarily due to palladium leaching, sintering of Pd particles, and deposition of organic compounds on the catalyst surface. csic.esrsc.org Understanding these deactivation mechanisms is crucial for developing strategies to regenerate the catalyst and maintain high productivity over extended periods. csic.es For instance, while simple washing or treatment with O₂ or H₂ did not reactivate the catalyst, adjusting reaction conditions like temperature or space velocity could compensate for the loss of activity. csic.esrsc.org

Automated optimization platforms are also being employed to accelerate the development of continuous flow processes. nih.gov These systems can rapidly screen a wide range of variables (e.g., temperature, flow rate, stoichiometry) to identify optimal conditions with a minimal number of experiments, significantly reducing development time and material consumption. nih.gov

| Parameter | Studied Range/Value | Impact on Process | Reference |

|---|---|---|---|

| Reactor Type | Batch vs. Fixed-Bed Continuous Flow | Continuous flow allows for higher productivity and better control. | rsc.org |

| Temperature | 140 - 180°C | Affects reaction rate and can be adjusted to compensate for catalyst deactivation. | rsc.orgcsic.es |

| Pressure | ~10 bar N₂ | Maintains liquid phase and influences hydrogen availability. | rsc.org |

| Catalyst | Pd/C | Robust for long-term use, but susceptible to deactivation (leaching, sintering). | csic.esrsc.org |

| Weight Hourly Space Velocity (WHSV) | Up to 13 g(MAc) g(cat)⁻¹ h⁻¹ | High WHSV can lead to catalyst deactivation. | csic.es |

| Productivity | > 5300 g of SAc per g(cat) over 400h | Demonstrates high potential for industrial scale-up. | csic.esrsc.org |

Biochemical Relevance and Metabolic Context

Identification and Characterization as an Endogenous Metabolite